3-Ethoxybenzene-1,2-diamine

Descripción general

Descripción

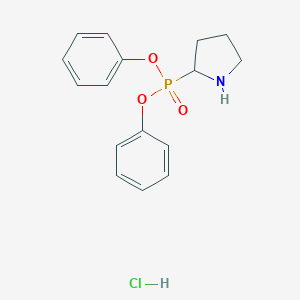

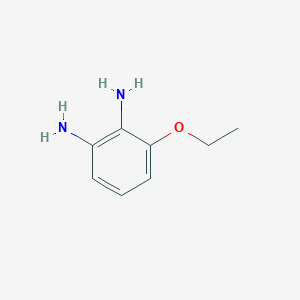

3-Ethoxybenzene-1,2-diamine is an organic compound which contains and is often actually based on one or more atoms of nitrogen . Structurally, amines resemble ammonia in that the nitrogen can bond up to three hydrogens, but amines also have additional properties based on their carbon connectivity .

Synthesis Analysis

The synthesis of 1,2-diamines involves several methods. One approach is the simultaneous introduction of two amino groups across an alkene feedstock . Another method involves the use of various o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization .Molecular Structure Analysis

Amines can be either primary, secondary, or tertiary, depending on the number of carbon-containing groups that are attached to them . The molar conductance data reveal that the chelates are non-electrolytes .Chemical Reactions Analysis

The reaction between p-PDA and MnO2 nanowires produced di-imine involving 2e− and 2H+ . A copper (II)-catalyzed oxidative cross-coupling of anilines, primary alkyl amines, and sodium azide provides benzimidazoles .Physical And Chemical Properties Analysis

Amines are organic compounds which contain and are often actually based on one or more atoms of nitrogen . Structurally amines resemble ammonia in that the nitrogen can bond up to three hydrogens, but amines also have additional properties based on their carbon connectivity .Aplicaciones Científicas De Investigación

Organocatalysts Synthesis

3-Ethoxybenzene-1,2-diamine can be used in the synthesis of bifunctional, noncovalent organocatalysts . These organocatalysts are based on the chiral (1R,2R)-cyclohexane-1,2-diamine scaffold containing a 1,2-benzenediamine H-bond donor . The process involves nucleophilic aromatic substitution of the 2-fluoronitrobenzene derivative with the commercial (1R,2R)-cyclohexane-1,2-diamine .

Catalysts for Michael Addition

The organocatalysts synthesized from 3-Ethoxybenzene-1,2-diamine have been tested in the Michael addition of acetylacetone to trans-β-nitrostyrene . The addition product was yielded with incomplete conversions (up to 93%) and enantioselectivities of up to 41% ee .

Schiff Base Mixed Ligand Synthesis

3-Ethoxybenzene-1,2-diamine can be used in the synthesis of Schiff base mixed ligand chelates of Cu(II), Ni(II), Co(II) and Mn(II) complexes . These complexes are formed in the 1:1:1 (L1:L2:M) ratio .

Biological Evaluation Studies

The Schiff base mixed ligand chelates synthesized from 3-Ethoxybenzene-1,2-diamine have been screened for their antibacterial activities . The findings have been reported, explained and compared with known antibiotics .

Antioxidant Activity Studies

The antioxidant activity of the Schiff base complexes synthesized from 3-Ethoxybenzene-1,2-diamine was determined by DPPH method in vitro .

Electrochemical Properties Studies

The electrochemical properties of the Schiff base complexes synthesized from 3-Ethoxybenzene-1,2-diamine were studied . The observed redox transitions were assigned to specific redox-active sites of the molecule .

Safety and Hazards

Direcciones Futuras

The imidazole- and benzimidazole-based drug discovery and development is an attractive topic and draws more and more researchers to engage in this research area . An increasing number of imidazole and benzimidazole derivatives have been explored and related research is ongoing with infinite potentiality .

Mecanismo De Acción

Target of Action

It is known that benzene derivatives often interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

The mode of action of 3-Ethoxybenzene-1,2-diamine is likely to involve electrophilic aromatic substitution, a common reaction mechanism for benzene derivatives . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then undergoes a second step where a proton is removed, yielding a substituted benzene ring .

Biochemical Pathways

Benzene derivatives are known to participate in various biochemical reactions, influencing the function of several pathways .

Pharmacokinetics

The pharmacokinetic properties of 3-Ethoxybenzene-1,2-diamine suggest that it has high gastrointestinal absorption and is BBB permeant . The compound has a log Po/w (iLOGP) of 1.44, indicating its lipophilicity . It is considered very soluble, with a solubility of 3.63 mg/ml .

Result of Action

It is known that benzene derivatives can influence the structure and molecular mobility of cellulosic complexes

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Ethoxybenzene-1,2-diamine. For instance, the compound’s stability and reactivity may be affected by temperature, pH, and the presence of other substances . .

Propiedades

IUPAC Name |

3-ethoxybenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5H,2,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBMGXXPFNLJLMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80331344 | |

| Record name | 3-ethoxybenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

191849-71-5 | |

| Record name | 3-ethoxybenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Carbamic acid, [1-(hydroxymethyl)-2-butenyl]-, 1,1-dimethylethyl ester, [S-(E)]-](/img/structure/B63422.png)

![2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde](/img/structure/B63431.png)